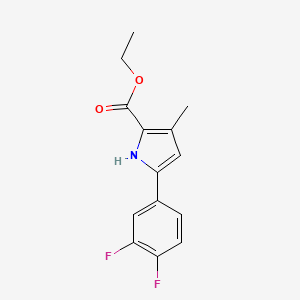

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

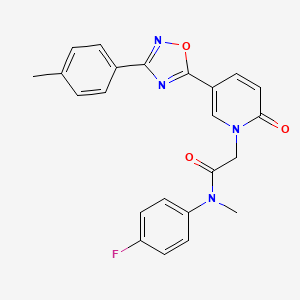

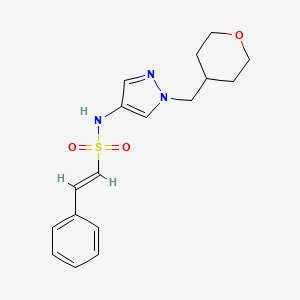

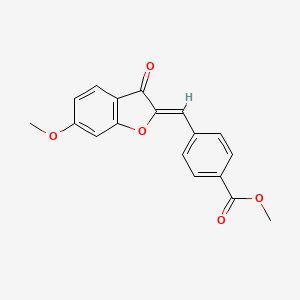

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the linear formula C14H13F2NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, a process involving the isomerization of heterocycles, is commonly used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of a compound like Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of compounds like Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by numerous factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can be determined using various analytical techniques. The compound has a molecular weight of 256.25 g/mol . Other properties such as solubility, melting point, boiling point, and stability can also be determined, but these details are not available in the retrieved papers.Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can serve as a fluorescent probe due to its unique structure. Researchers use it to label specific cellular components, track biological processes, and visualize molecular interactions. Its fluorescence properties make it valuable for live-cell imaging and diagnostic applications .

Medicinal Chemistry and Drug Development

This compound’s structural features make it an interesting scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing small-molecule inhibitors targeting specific enzymes or receptors. By modifying its chemical structure, scientists can create derivatives with improved pharmacological properties .

Anticancer Agents

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate may exhibit cytotoxic effects against cancer cells. Researchers investigate its potential as an anticancer agent by assessing its impact on cell viability, apoptosis, and cell cycle progression. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Organic Synthesis and Methodology

Chemists use this compound as a building block in organic synthesis. Its difluorophenyl moiety provides a handle for further functionalization, allowing the creation of diverse chemical libraries. Researchers explore its use in constructing complex molecules and developing new synthetic methodologies .

Materials Science and Optoelectronics

The π-conjugated system in Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate makes it interesting for materials science. It can be incorporated into organic semiconductors, light-emitting materials, and photovoltaic devices. Its optical properties, such as absorption and emission wavelengths, contribute to its potential in optoelectronic applications .

Cheminformatics and Computational Chemistry

Researchers employ computational methods to predict the compound’s physicochemical properties, bioavailability, and safety profiles. These predictions guide drug discovery efforts and help prioritize compounds for further experimental validation. Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate’s calculated properties aid in virtual screening and lead optimization .

Ambeed: Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Orientations Futures

The future directions in the research and development of a compound like Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate could involve exploring its potential applications in various fields such as medicine, materials science, and chemical synthesis. Further studies could also focus on improving the synthesis process, understanding its mechanism of action, and evaluating its safety and efficacy in relevant models .

Propriétés

IUPAC Name |

ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-8(2)6-12(17-13)9-4-5-10(15)11(16)7-9/h4-7,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMZHPLFBLUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC(=C(C=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)

![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)